

Structural Characterization of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methoxy-2-methylthiopyrimidine

Cat. No.: B3121345

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural characterization of **5-Methoxy-2-methylthiopyrimidine**. Due to the limited availability of comprehensive experimental data in publicly accessible literature for this specific molecule, this guide combines theoretical predictions, data from closely related analogs, and established principles of spectroscopic analysis to present a robust framework for its structural elucidation.

Chemical Structure and Properties

IUPAC Name: 5-Methoxy-2-(methylthio)pyrimidine CAS Number: 13733-14-1

Molecular Formula: C₆H₈N₂OS Molecular Weight: 156.21 g/mol

Property	Value
Molecular Formula	C ₆ H ₈ N ₂ OS
Molecular Weight	156.21 g/mol
Canonical SMILES	COC1=CN=C(N=C1)SC
InChI Key	ZWKVWJDBMODXQN-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The expected ^1H and ^{13}C NMR chemical shifts for **5-Methoxy-2-methylthiopyrimidine** are predicted based on the analysis of similar pyrimidine derivatives and established substituent effects.

Table 1: Predicted ^1H NMR Spectral Data

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H4/H6	~8.3 - 8.5	Singlet	-
OCH ₃	~3.9 - 4.1	Singlet	-
SCH ₃	~2.5 - 2.7	Singlet	-

Table 2: Predicted ^{13}C NMR Spectral Data

Carbon	Predicted Chemical Shift (δ , ppm)
C2	~170 - 175
C4/C6	~155 - 160
C5	~135 - 140
OCH ₃	~55 - 60
SCH ₃	~12 - 15

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic vibrational frequencies for **5-Methoxy-2-methylthiopyrimidine** are anticipated as follows:

Table 3: Predicted IR Absorption Bands

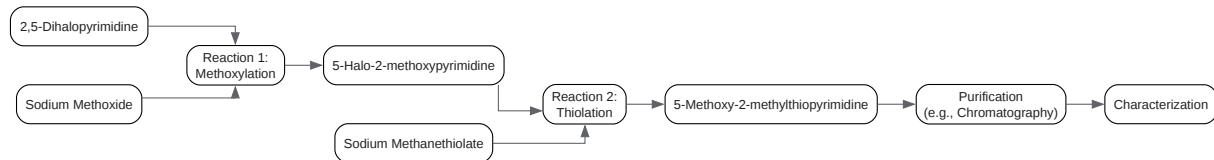
Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3100 - 3000	C-H stretch (aromatic)	Medium
2950 - 2850	C-H stretch (aliphatic)	Medium
1600 - 1550	C=N stretch (pyrimidine ring)	Strong
1480 - 1420	C=C stretch (pyrimidine ring)	Strong
1250 - 1200	C-O stretch (aryl ether)	Strong
700 - 650	C-S stretch	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data

m/z	Ion	Predicted Relative Abundance
156	[M] ⁺	High
141	[M - CH ₃] ⁺	Medium
125	[M - OCH ₃] ⁺	Medium
111	[M - SCH ₃] ⁺	Medium
79	[C ₄ H ₃ N ₂] ⁺	High


Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Methoxy-2-methylthiopyrimidine** is not readily available in the reviewed literature, a plausible synthetic route can be devised based on established pyrimidine chemistry. The following represents a generalized, hypothetical protocol.

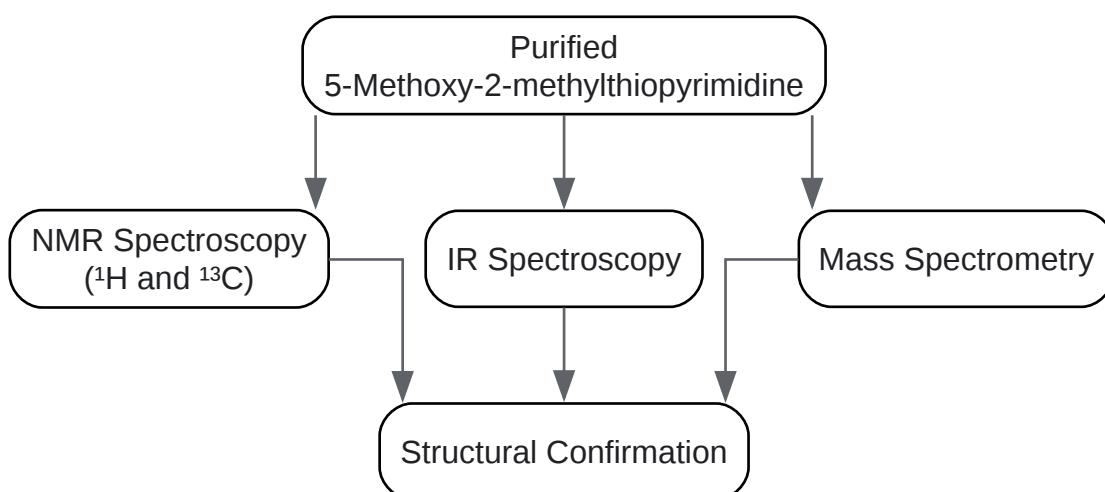
Synthesis of 5-Methoxy-2-methylthiopyrimidine

A potential synthesis could involve the methoxylation of a suitable dihalopyrimidine followed by nucleophilic substitution with methanethiolate.

Workflow for the Proposed Synthesis

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **5-Methoxy-2-methylthiopyrimidine**.


Methodology:

- **Methoxylation:** To a solution of a suitable 2,5-dihalopyrimidine (e.g., 2-chloro-5-bromopyrimidine) in an anhydrous solvent such as methanol or THF, an equimolar amount of sodium methoxide is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) until completion.
- **Work-up 1:** The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 5-halo-2-methoxypyrimidine intermediate.
- **Thiolation:** The crude intermediate is dissolved in a polar aprotic solvent like DMF or DMSO. Sodium methanethiolate is then added, and the mixture is heated to a temperature typically ranging from 60 to 100 °C. The progress of the reaction is monitored by TLC.

- Work-up 2: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated.
- Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure **5-Methoxy-2-methylthiopyrimidine**.

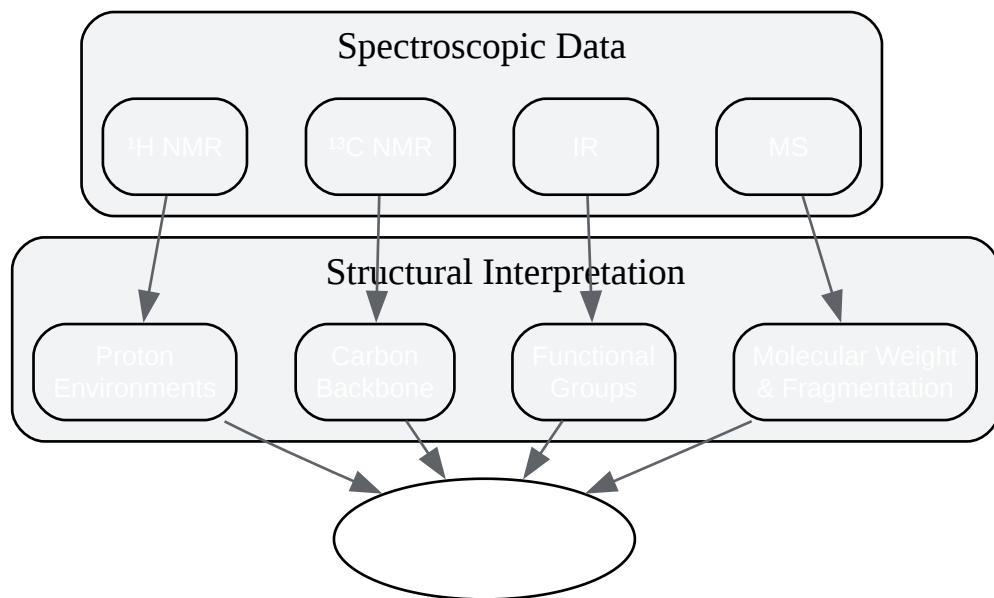
Structural Characterization Protocols

Workflow for Structural Characterization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the structural characterization of the target compound.

Methodologies:


- NMR Spectroscopy:
 - A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- Data processing includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- IR Spectroscopy:
 - A small amount of the sample is analyzed using an FT-IR spectrometer.
 - For a solid sample, a KBr pellet or a thin film from a solution can be prepared. For a liquid, it can be analyzed as a neat film between salt plates.
 - The spectrum is recorded over the range of 4000-400 cm^{-1} .
- Mass Spectrometry:
 - The sample is introduced into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).
 - Electron ionization (EI) is commonly used to generate the mass spectrum.
 - The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded and analyzed.

Logical Relationships in Structural Elucidation

The process of confirming the structure of **5-Methoxy-2-methylthiopyrimidine** relies on the logical integration of data from multiple analytical techniques.

Logical Relationship Diagram

[Click to download full resolution via product page](#)

Caption: Logical flow from spectroscopic data to final structure confirmation.

This guide provides a foundational understanding of the structural characteristics of **5-Methoxy-2-methylthiopyrimidine**. The provided data and protocols, while based on established chemical principles and data from analogs, should be supplemented with experimental verification for definitive characterization.

- To cite this document: BenchChem. [Structural Characterization of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3121345#5-methoxy-2-methylthiopyrimidine-structural-characterization\]](https://www.benchchem.com/product/b3121345#5-methoxy-2-methylthiopyrimidine-structural-characterization)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com